Crystal Structure Analysis: A Defined Planar Geometry for 2,2-Dichloro-1-(p-tolyl)ethanone (CAS 4974-59-8)
Single-crystal X-ray diffraction analysis confirms that 2,2-Dichloro-1-(p-tolyl)ethanone adopts a nearly planar conformation. The dihedral angle between the aromatic ring and the plane defined by the carbonyl O and ethane C atoms is measured to be 15.5 (2)° [1]. This structural rigidity, compared to the more flexible non-planar conformations observed in some related aryl ketones, can influence solid-state packing and potentially its behavior in crystallization-driven purification steps or crystal engineering applications .
| Evidence Dimension | Molecular planarity (dihedral angle between aromatic ring and carbonyl-ethane plane) |
|---|---|
| Target Compound Data | 15.5 (2)° |
| Comparator Or Baseline | For 2,2-dichloro-1-(4-chlorophenyl)ethanone, a near-planar configuration with a dihedral angle of approximately 15.5° is also reported , indicating this is a class-level feature rather than a unique differentiator. |
| Quantified Difference | N/A (Class-level inference; the data confirms the planar geometry of the compound class) |
| Conditions | Single-crystal X-ray diffraction at 296 K |
Why This Matters
The defined, planar solid-state structure is a critical quality attribute for crystallography studies and ensures consistent physical properties for formulation or crystallization-dependent processes.
- [1] Wang, P.-A., Gao, J.-P., & Liu, P. (2011). 2,2-Dichloro-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E, 67(Pt 2), o337. https://doi.org/10.1107/S1600536811000134 View Source
